1-Hydroxychrysene
Description
Environmental Prevalence and Formation of PAHs
PAHs are widespread environmental pollutants, found in the air, water, and soil. tandfonline.comencyclopedia.pubmdpi.com Their presence in the environment is a result of both natural and anthropogenic activities. encyclopedia.pubmdpi.comscirp.org Natural sources include forest fires, volcanic eruptions, and diagenetic processes that convert organic sediments into rock. encyclopedia.pubmdpi.com However, the primary sources of PAHs are anthropogenic and stem from the incomplete combustion of organic materials such as coal, oil, gasoline, wood, and garbage. nih.govencyclopedia.pubmdpi.comscirp.org Consequently, industrial processes, vehicle exhaust, and waste incineration are significant contributors to PAH emissions. tandfonline.com
Due to their prevalence, PAHs can contaminate the food chain. mdpi.com Human exposure occurs through the inhalation of contaminated air, consumption of contaminated food and water, and smoking tobacco. tandfonline.commdpi.com
Generation of Oxygenated PAHs (oxy-PAHs) from Parent PAHs
Oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs) are derivatives of PAHs where a hydrogen atom is replaced by an oxygen-containing functional group, such as a hydroxyl (-OH) or carbonyl group. mdpi.comd-nb.info These compounds can be directly emitted along with parent PAHs from combustion sources or formed in the environment through the transformation of parent PAHs. mdpi.comnih.govaaqr.org
The generation of oxy-PAHs from parent PAHs can occur through several pathways:
Photochemical Oxidation: In the atmosphere, PAHs can react with oxidants like hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3) in the presence of sunlight to form oxy-PAHs. mdpi.comd-nb.infocopernicus.org
Biological Oxidation: Living organisms, including microbes and larger animals, can metabolize PAHs, leading to the formation of hydroxylated PAHs (OH-PAHs). acs.orgescholarship.org
Heterogeneous Reactions: PAHs adsorbed on the surface of particulate matter can undergo reactions with atmospheric gases to form oxy-PAHs. copernicus.org
Oxy-PAHs are often more water-soluble and mobile in the environment than their parent compounds. escholarship.org Some studies suggest that certain oxy-PAHs may be more toxic than the parent PAHs from which they are derived. mdpi.comcopernicus.org
Significance of 1-Hydroxychrysene as a Chrysene (B1668918) Metabolite
This compound is a specific type of OH-PAH, a hydroxylated derivative of chrysene. nih.govcymitquimica.com Chrysene is a four-ring PAH that is a component of many PAH mixtures found in the environment. ebi.ac.uknih.gov this compound is formed when a hydrogen atom on the first carbon position of the chrysene molecule is replaced by a hydroxyl group. nih.govcymitquimica.com
The primary significance of this compound lies in its role as a metabolite of chrysene. nih.govebi.ac.ukchemicalbook.in When organisms are exposed to chrysene, their metabolic processes can convert it into various hydroxylated forms, including this compound. ebi.ac.uknih.govnih.gov The detection of this compound in biological samples, such as urine, can therefore serve as a biomarker of exposure to chrysene and, more broadly, to PAH mixtures. ebi.ac.uknih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chrysen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c19-18-7-3-6-14-16-9-8-12-4-1-2-5-13(12)15(16)10-11-17(14)18/h1-11,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHBWEUQYFEVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212266 | |
| Record name | 1-Chrysenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63019-38-5 | |
| Record name | 1-Hydroxychrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63019-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chrysenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chrysenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHRYSENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JB26O47IP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Toxicological Research on 1 Hydroxychrysene and Isomeric Hydroxychrysenes
Genotoxicity and Mutagenicity Studies
DNA Adduct Formation by Chrysene (B1668918) Metabolites
The metabolic activation of chrysene, a polycyclic aromatic hydrocarbon (PAH), can lead to the formation of reactive metabolites that bind to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis. The formation of these adducts is not uniform across the chrysene molecule, with certain metabolic pathways and resulting isomers showing greater reactivity with DNA.
Research has shown that chrysene is metabolized to various hydroxylated derivatives, including 1-hydroxychrysene. These metabolites can be further activated to diol epoxides, which are highly reactive and readily form covalent bonds with cellular macromolecules, including DNA. nih.gov For instance, the bay-region diol epoxide of chrysene, chrysene-1,2-diol-3,4-oxide, is a well-established ultimate carcinogen of chrysene. It binds to DNA, primarily at the N2 position of guanine (B1146940) and the N6 position of adenine.
Furthermore, studies have identified that triol-epoxides, such as 9-hydroxychrysene-1,2-diol-3,4-oxide, also contribute to the DNA binding of chrysene. oup.com The presence of an additional hydroxyl group can influence the reactivity and conformation of the resulting DNA adducts. nih.gov The level of DNA adduct formation is a key determinant of the mutagenic and carcinogenic potential of a chemical. nih.gov
Role of Diol Epoxides in Genotoxicity
Diol epoxides are widely recognized as the ultimate genotoxic metabolites of many PAHs, including chrysene. The "bay-region" theory of PAH carcinogenesis posits that diol epoxides in which the epoxide ring forms part of a bay region of the hydrocarbon are particularly potent carcinogens. This is because the bay-region carbocation, formed upon opening of the epoxide ring, is highly stabilized and thus more reactive towards nucleophilic sites in DNA.
For chrysene, the bay-region diol epoxide, specifically the anti-isomer of chrysene-1,2-diol-3,4-oxide (anti-CDE), is considered a major ultimate carcinogenic metabolite. oup.com Studies have also investigated "reverse" diol-epoxides, such as the anti- and syn-isomers of chrysene-3,4-diol-1,2-oxide. These have demonstrated significant mutagenicity in bacterial assays. nih.gov
The stereochemistry of the diol epoxides plays a crucial role in their genotoxic potential. The syn- and anti-isomers of diol epoxides exhibit different conformations, which affects their interaction with DNA and subsequent biological consequences. For example, the anti-diol-epoxide of chrysene is generally more mutagenic and carcinogenic than the syn-isomer. oup.comnih.gov Similarly, the presence of other substituents on the chrysene ring system, such as a hydroxyl group in hydroxychrysenes, can alter the reactivity and genotoxicity of the corresponding diol epoxides. nih.gov
Involvement of Oxidative Stress and Reactive Oxygen Species (ROS)
In addition to the formation of DNA adducts, the metabolism of chrysene and its hydroxylated derivatives can induce oxidative stress through the generation of reactive oxygen species (ROS). tandfonline.comresearchgate.net ROS are highly reactive molecules, including superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, that can damage cellular components such as lipids, proteins, and DNA. nih.govwikipedia.org
The metabolic activation of hydroxychrysenes can lead to the formation of catechol and quinone metabolites, which are capable of redox cycling. researchgate.netescholarship.org This process involves the repeated reduction and oxidation of the metabolite, leading to the continuous production of ROS. escholarship.org For instance, the metabolism of 2-hydroxychrysene (B107985) can form a 1,2-catechol, which is thought to generate ROS and contribute to its observed toxicity. researchgate.netescholarship.org
This production of ROS can lead to a state of oxidative stress when the cell's antioxidant defense mechanisms are overwhelmed. tandfonline.comresearchgate.net Oxidative stress can result in DNA damage, such as single- and double-strand breaks and the formation of oxidized bases (e.g., 8-oxoguanine), further contributing to the genotoxicity of these compounds. researchgate.net Studies have shown that chrysene exposure can lead to an accumulation of cellular ROS and a decrease in the expression of antioxidant enzymes. tandfonline.com
In vitro and In vivo Genotoxicity Assays (e.g., Ames Test, V79 cells)
A variety of in vitro and in vivo assays are used to assess the genotoxic potential of chemicals like this compound and its isomers. The Ames test, a bacterial reverse mutation assay, is a widely used initial screening tool for mutagenicity. mun.camicrobiologyinfo.comacmeresearchlabs.inbioline.org.brmicrobeonline.comdovepress.com It utilizes specific strains of Salmonella typhimurium that are mutated to be unable to synthesize the amino acid histidine. The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. mun.camicrobiologyinfo.commicrobeonline.com The mutagenic potential is generally proportional to the number of revertant colonies observed. microbiologyinfo.com
Studies on chrysene metabolites have shown varying results in the Ames test. For example, the reverse diol-epoxides of chrysene were found to be potent mutagens in S. typhimurium strain TA98 but less active in other strains. nih.gov The results of Ames tests can be influenced by the specific bacterial strain used and the presence of a metabolic activation system (S9 mix), which simulates mammalian metabolism. mun.canih.gov
Mammalian cell-based assays are also crucial for evaluating genotoxicity. Chinese hamster V79 cells are frequently used to assess gene mutations, such as resistance to 6-thioguanine. nih.govnih.govnih.gov Studies have shown that chrysene diol-epoxides and triol-epoxides can induce mutations in V79 cells. nih.gov The potency of these compounds in inducing mutations often correlates with their ability to form DNA adducts. nih.gov For instance, the anti-triol-epoxide of chrysene was found to be a more potent mutagen in V79 cells than the anti-diol-epoxide, which was attributed to its greater reactivity with DNA. oup.comnih.gov
Developmental Toxicity Studies
Effects on Embryonic Development (e.g., Zebrafish, Japanese Medaka)
The developmental toxicity of hydroxychrysenes has been investigated using fish models, such as zebrafish (Danio rerio) and Japanese medaka (Oryzias latipes). These studies have revealed that the position of the hydroxyl group on the chrysene ring system significantly influences the toxicological outcome, a phenomenon known as regioselective toxicity. researchgate.netescholarship.orgnih.govresearchgate.net
In zebrafish embryos, exposure to 2-hydroxychrysene has been shown to cause a higher incidence of deformities, including cardiac, ocular, and circulatory defects, compared to 6-hydroxychrysene (B107994). nih.govresearchgate.net Specifically, 2-hydroxychrysene led to a significant decrease in hemoglobin levels, indicating an anemic effect. nih.govresearchgate.net Conversely, 6-hydroxychrysene was found to cause a significant decrease in survival, which was not observed with 2-hydroxychrysene. nih.govresearchgate.net
Studies in Japanese medaka have shown some species-specific differences. In medaka embryos, 2-hydroxychrysene caused both anemia and mortality, while 6-hydroxychrysene showed no such effects. nih.govresearchgate.net The toxicity of 2-hydroxychrysene in medaka was found to coincide with the developmental stage of the liver, suggesting a role for metabolic activation in its toxic effects. nih.govacs.org Further research indicated that the formation of a 1,2-catechol metabolite from 2-hydroxychrysene, mediated by cytochrome P450 enzymes, may be a key step in its developmental toxicity. nih.gov This catechol is thought to induce oxidative stress, leading to anemia and subsequent mortality. escholarship.org The parent compound, chrysene, did not exhibit developmental toxicity in either zebrafish or medaka. nih.govresearchgate.net
Table of Research Findings on Developmental Toxicity of Hydroxychrysenes
| Compound | Model Organism | Observed Effects | Reference |
|---|---|---|---|
| 2-Hydroxychrysene | Zebrafish (Danio rerio) | Increased deformities (cardiac, ocular, circulatory), decreased hemoglobin (anemia) | nih.gov, researchgate.net |
| 6-Hydroxychrysene | Zebrafish (Danio rerio) | Decreased survival, increased overall deformities | nih.gov, researchgate.net |
| 2-Hydroxychrysene | Japanese Medaka (Oryzias latipes) | Anemia and mortality, toxicity linked to liver development and formation of 1,2-catechol metabolite | nih.gov, researchgate.net |
| 6-Hydroxychrysene | Japanese Medaka (Oryzias latipes) | No significant anemia or mortality observed | nih.gov, researchgate.net |
| Chrysene | Zebrafish and Japanese Medaka | No developmental toxicity observed | nih.gov, researchgate.net |
Regioselective Toxicity Among Hydroxychrysene Isomers
Research has demonstrated that the toxicity of hydroxychrysene isomers is highly dependent on the position of the hydroxyl group on the chrysene molecule, a phenomenon known as regioselective toxicity. nih.govresearchgate.netacs.orgnih.gov Studies comparing this compound with other isomers, such as 2-hydroxychrysene and 6-hydroxychrysene, have revealed significant differences in their toxicological profiles.
In developmental toxicity studies using Japanese medaka (Oryzias latipes) embryos, 2-hydroxychrysene was found to be significantly more toxic than 6-hydroxychrysene, causing both anemia and mortality. nih.govacs.orgnih.gov Conversely, 6-hydroxychrysene did not induce these effects in medaka embryos. nih.govacs.orgnih.gov Interestingly, the parent compound, chrysene, also showed no toxicity in these studies. nih.gov In zebrafish (Danio rerio) embryos, a different pattern of toxicity was observed, where 2-hydroxychrysene led to greater instances of anemia, while 6-hydroxychrysene was more lethal. researchgate.net
The structural arrangement of the molecule, known as isomerism, can lead to different biological activities. solubilityofthings.com This principle of structure-activity relationships is fundamental in toxicology for predicting the potential toxicity of new compounds. researchgate.netnih.gov The differences in toxicity among hydroxychrysene isomers are attributed to variations in their metabolic pathways and the nature of the resulting metabolites. nih.govacs.orgnih.gov
| Compound | Observed Developmental Toxicity in Japanese Medaka | Observed Developmental Toxicity in Zebrafish |
|---|---|---|
| 2-Hydroxychrysene | Anemia and mortality nih.govacs.orgnih.gov | Anemia researchgate.net |
| 6-Hydroxychrysene | No significant toxicity observed nih.govacs.orgnih.gov | Higher mortality researchgate.net |
| Chrysene | No significant toxicity observed nih.gov | Not specified |
Specific Developmental Endpoints: Cardiac Malformations, Ocular Defects, Circulatory Impairments, and Hemoglobin Levels
Exposure to hydroxychrysene isomers during embryonic development has been shown to induce a range of specific malformations and physiological disruptions.
Cardiac Malformations: Congenital heart defects are structural problems with the heart present at birth, resulting from disruptions during heart development. heart.orgheart.org In zebrafish embryos, both 2- and 6-hydroxychrysene were observed to cause cardiac malformations. researchgate.net
Ocular Defects: Ocular defects were also noted in zebrafish embryos exposed to both 2- and 6-hydroxychrysene. researchgate.net Studies have shown a correlation between congenital heart disease and ocular abnormalities in children. nih.gov
Circulatory Impairments: Circulatory defects were another significant finding in zebrafish embryos treated with both hydroxychrysene isomers. researchgate.net In Japanese medaka, 2-hydroxychrysene exposure led to anemia, a condition characterized by a deficiency of red blood cells or hemoglobin. nih.govresearchgate.netacs.orgnih.govresearchgate.net This effect on red blood cell concentrations was found to be regioselective, with 2-hydroxychrysene being more potent than 6-hydroxychrysene. researchgate.net The anemia and subsequent mortality are thought to be caused by the disruption of hematopoiesis, the process of blood cell formation. researchgate.netescholarship.org
Hemoglobin Levels: Treatment with 2-hydroxychrysene resulted in a significant decrease in hemoglobin levels in zebrafish embryos. researchgate.netnih.gov
| Developmental Endpoint | Effect of 2-Hydroxychrysene Exposure in Zebrafish | Effect of 6-Hydroxychrysene Exposure in Zebrafish |
|---|---|---|
| Cardiac Malformations | Observed researchgate.net | Observed researchgate.net |
| Ocular Defects | Observed researchgate.net | Observed researchgate.net |
| Circulatory Impairments | Observed researchgate.net | Observed researchgate.net |
| Hemoglobin Levels | Significant decrease researchgate.netnih.gov | Not specified |
Mechanisms of Developmental Toxicity: Role of Cytochrome P450 and Aryl Hydrocarbon Receptor (AhR)
The developmental toxicity of hydroxychrysenes is intrinsically linked to their metabolic activation by cytochrome P450 (CYP) enzymes and the involvement of the aryl hydrocarbon receptor (AhR).
Cytochrome P450 (CYP): CYP enzymes are a family of proteins involved in the metabolism of a wide range of substances, including polycyclic aromatic hydrocarbons (PAHs). tandfonline.comosti.gov The toxicity of some PAHs requires bioactivation by CYPs. osti.gov In the case of 2-hydroxychrysene, its toxicity in Japanese medaka embryos is closely associated with liver development, a site of high CYP concentration. nih.govresearchgate.netacs.org Inhibition of CYP1 enzymes with ketoconazole (B1673606) significantly reduced the anemia and mortality caused by 2-hydroxychrysene, suggesting that CYP-mediated metabolism is a key step in its toxic action. nih.govacs.orgnih.govoup.comresearchgate.net This metabolic activation may lead to the formation of a chrysene-1,2-diol (catechol) metabolite, which is potentially responsible for the observed toxicity. nih.govacs.orgnih.govresearchgate.net
Aryl Hydrocarbon Receptor (AhR): The AhR is a ligand-activated transcription factor that regulates the expression of various genes, including those encoding for CYP enzymes. osti.govoup.com Many PAHs are known to activate the AhR. osti.gov 2-Hydroxychrysene has been shown to be a more potent AhR agonist than 6-hydroxychrysene. nih.govresearchgate.net Pre-treatment with an AhR antagonist, CH-223191, significantly reduced the anemia and mortality induced by 2-hydroxychrysene, indicating a crucial role for AhR signaling in its toxicity. researchgate.netoup.com The toxicity of 2-hydroxychrysene appears to be dependent on both AhR activation and subsequent bioactivation by AhR-mediated induction of CYPs. oup.com It is proposed that AhR activation upregulates CYP enzymes, which in turn form the toxic 1,2-catechol metabolite that generates reactive oxygen species, leading to disrupted hematopoiesis and ultimately anemia and mortality. researchgate.netescholarship.org
| Molecule/Pathway | Role in Hydroxychrysene Toxicity | Supporting Evidence |
|---|---|---|
| Cytochrome P450 (CYP) | Metabolically activates 2-hydroxychrysene to a more toxic form, potentially a catechol. nih.govacs.orgnih.govresearchgate.net | Inhibition of CYP1 with ketoconazole reduces toxicity. nih.govacs.orgnih.govoup.com |
| Aryl Hydrocarbon Receptor (AhR) | Mediates the toxicity of 2-hydroxychrysene, likely by inducing CYP expression. researchgate.netresearchgate.netoup.com | An AhR antagonist reduces toxicity. researchgate.netoup.com |
Modulation of Gene Expression (e.g., runx1, Rhodopsin mRNA)
Exposure to hydroxychrysene isomers has been shown to alter the expression of specific genes involved in development.
In zebrafish embryos, exposure to 2-hydroxychrysene significantly increased the expression of runx1 (runt-related transcription factor 1). researchgate.netnih.gov The RUNX1 gene is a critical regulator of hematopoiesis, the process of blood cell formation, and is involved in the differentiation of hematopoietic stem cells. nih.govotago.ac.nzwjgnet.com The upregulation of runx1 by 2-hydroxychrysene may be linked to the observed circulatory defects and altered hemoglobin levels.
Both 2- and 6-hydroxychrysene were found to significantly decrease the mRNA expression of rhodopsin. researchgate.net Rhodopsin is a light-sensitive receptor protein found in the retina of the eye, and its reduced expression could be related to the ocular defects observed in exposed embryos.
| Gene | Effect of 2-Hydroxychrysene Exposure | Effect of 6-Hydroxychrysene Exposure | Potential Associated Phenotype |
|---|---|---|---|
| runx1 | Significantly increased expression researchgate.netnih.gov | Not specified | Circulatory defects, altered hemoglobin levels |
| Rhodopsin mRNA | Significantly decreased expression researchgate.net | Significantly decreased expression researchgate.net | Ocular defects |
Carcinogenicity Research Context
Relationship to Parent PAH Carcinogenicity (Chrysene classification)
The carcinogenic potential of this compound is understood within the context of its parent compound, chrysene. Chrysene is a polycyclic aromatic hydrocarbon (PAH) and a component of mixtures known to be associated with human cancer, such as coal tar, soot, and cigarette smoke. epa.govepa.gov
Various regulatory and scientific bodies have classified the carcinogenicity of chrysene:
U.S. Environmental Protection Agency (EPA): Classifies chrysene as a B2 substance, indicating it is a probable human carcinogen. epa.govepa.govnih.gov This classification is based on sufficient evidence from animal studies, where chrysene has been shown to produce carcinomas and malignant lymphomas in mice. epa.govepa.govnih.gov
International Agency for Research on Cancer (IARC): Has classified chrysene as Group 2B, meaning it is "possibly carcinogenic to humans". nih.gov
National Institute for Occupational Safety and Health (NIOSH): Considers chrysene a potential occupational carcinogen. osha.gov
American Conference of Governmental Industrial Hygienists (ACGIH): Classifies chrysene as A3, a confirmed animal carcinogen with unknown relevance to humans. nih.gov
| Agency/Organization | Carcinogenicity Classification of Chrysene |
|---|---|
| U.S. EPA | B2 (Probable human carcinogen) epa.govepa.govnih.gov |
| IARC | Group 2B (Possibly carcinogenic to humans) nih.gov |
| NIOSH | Potential occupational carcinogen osha.gov |
| ACGIH | A3 (Confirmed animal carcinogen with unknown relevance to humans) nih.gov |
Mechanistic Insights into Carcinogenesis (e.g., metabolic activation)
The carcinogenicity of chrysene and its derivatives is linked to their metabolic activation into reactive intermediates that can bind to DNA, forming adducts that may lead to mutations and the initiation of cancer. ontosight.ai
The metabolic activation of chrysene primarily occurs through the action of cytochrome P450 enzymes. tandfonline.comontosight.ai A key feature of the chrysene structure is its "bay-region". epa.govepa.gov Metabolism of this region by mixed-function oxidases leads to the formation of reactive "bay-region" diol epoxides. epa.govepa.gov These diol epoxides, such as chrysene-1,2-diol-3,4-oxide, are considered the ultimate carcinogenic metabolites of chrysene. ontosight.ainih.gov
These reactive epoxides can covalently bind to DNA, forming DNA adducts. ontosight.aiacs.org The formation of these adducts is a critical step in the initiation of carcinogenesis. ontosight.ai The stereochemistry, or three-dimensional arrangement, of the diol epoxide isomers influences their reactivity with DNA and, consequently, their carcinogenic potential. ontosight.ai For example, the anti-diol-epoxide of chrysene has been shown to be a more potent mutagen than the syn-diol-epoxide. nih.gov
Furthermore, the presence of additional hydroxyl groups can affect the reactivity and mutagenicity of these compounds. For instance, the anti-triol-epoxide of chrysene (9-hydroxychrysene-1,2-diol-3,4-oxide) was found to be the most potent mutagen among the tested chrysene derivatives in V79 Chinese hamster cells, suggesting that the phenolic hydroxyl group increases its chemical reactivity. nih.gov
In human liver and lung tissues, cytochrome P450 1A enzymes (CYP1A1 and CYP1A2) play a major role in the formation of the proximate carcinogen chrysene-1,2-diol. tandfonline.comnih.gov
Environmental Occurrence and Human/animal Exposure Assessment
Sources and Environmental Fate of Hydroxychrysenes
Hydroxychrysenes are classified as oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs), which are formed through the oxidation of the parent PAH, chrysene (B1668918). escholarship.orgnih.govacs.org This transformation can occur through both photochemical processes in the atmosphere and biological metabolism in organisms. escholarship.orgresearchgate.net The primary sources of the parent compound, chrysene, are numerous and widespread, stemming from the incomplete combustion of organic materials. ontosight.aicdc.gov
Major anthropogenic sources include the burning of fossil fuels and biomass, emissions from vehicle exhaust, industrial processes such as coal gasification and coke production, and waste incineration. cdc.govcdc.govchiron.noairies.or.jp Natural sources also contribute, including volcanic eruptions and forest fires. nih.gov Chrysene is a known component of coal tar and creosote. cdc.govnih.gov Notably, hydroxychrysenes are also associated with oil spills, where chrysene is recognized as a persistent PAH that can be transformed into its hydroxylated derivatives in the marine environment. escholarship.orgresearchgate.net
The environmental fate of hydroxychrysenes is influenced by their chemical properties. As oxy-PAHs, they are more polar and water-soluble than their parent compounds. escholarship.orgresearchgate.net This increased polarity enhances their mobility in aquatic systems. escholarship.org In the atmosphere, PAHs can exist as vapors or adsorb to particulate matter, allowing for long-range transport before being deposited back to earth through rain or particle settling. cdc.gov In aquatic environments, they tend to bind to solid particles and accumulate in sediments. cdc.gov Some research indicates that oxy-PAHs may be persistent "dead-end" products, potentially leading to their accumulation as legacy contaminants in the environment. nih.gov In biological systems, such as fish, chrysene is metabolized to various forms, including 1-hydroxychrysene, which is then excreted. cdc.govnih.govnih.gov
Table 1: Primary Sources of Chrysene and Hydroxychrysenes
| Source Category | Specific Examples |
|---|---|
| Combustion Processes | Incomplete burning of coal, oil, gas, wood, garbage. cdc.govairies.or.jp |
| Industrial Emissions | Coke ovens, aluminum production, coal tar distillation. cdc.govcanada.ca |
| Mobile Sources | Vehicle exhaust. cdc.gov |
| Natural Events | Forest fires, volcanic emissions. nih.gov |
| Specific Products | Coal tar, creosote, asphalt. cdc.govcdc.govnih.gov |
| Environmental Events | Oil spills (e.g., Deepwater Horizon). escholarship.orgresearchgate.netacs.org |
Occurrence in Environmental Matrices (e.g., air, water, soil, oil spills)
Hydroxychrysenes and their parent PAH are ubiquitous environmental contaminants found across a range of environmental media. ontosight.aicdc.gov Their presence is a direct consequence of the widespread sources of PAHs.
Air: PAHs are present in the atmosphere as vapor or attached to dust particles. cdc.gov Their concentrations vary, with urban and industrial areas generally showing higher levels than rural locations. cdc.gov Specific events like wildfires and industrial activities can significantly increase local atmospheric concentrations. airies.or.jpcdc.gov For instance, the Deepwater Horizon oil spill was shown to contribute to air contamination with both PAHs and oxy-PAHs. acs.org
Water: Aquatic environments become contaminated with PAHs and their derivatives through industrial effluents, atmospheric deposition, urban runoff, and accidental oil spills. escholarship.orgnih.govacs.org Following oil spills, chrysene has been identified as one of the more persistent PAHs in the water column and sediments, where it can be transformed into hydroxychrysenes. researchgate.net The detection of PAH metabolites, including this compound, in the bile of fish is a common method for monitoring PAH contamination in aquatic ecosystems. nih.govresearchgate.net
Soil and Sediment: Soil contamination occurs from atmospheric deposition and at hazardous waste sites, such as former manufactured-gas factories. cdc.gov PAHs can leach from the soil into groundwater. cdc.gov In aquatic systems, the tendency of PAHs to adhere to particulate matter leads to their accumulation in river and lake sediments. cdc.gov
Oil Spills: Major oil spills are a significant source of hydroxychrysenes in the marine environment. nih.govacs.orgnih.gov The parent compound, chrysene, is a component of crude oil and its persistence allows for subsequent oxidation into hydroxylated forms like 2-hydroxychrysene (B107985) and 6-hydroxychrysene (B107994). researchgate.net
Table 2: Detection of Hydroxychrysenes and Parent PAHs in Environmental Matrices
| Environmental Matrix | Findings |
|---|---|
| Air | PAHs and oxy-PAHs are found as vapors or on particulates; concentrations are higher in urban/industrial areas and after events like oil spills or wildfires. cdc.govairies.or.jpacs.org |
| Water | Contamination occurs via runoff, deposition, and spills. escholarship.org Chrysene is a persistent PAH in water post-oil spill, forming hydroxychrysenes. researchgate.net |
| Soil/Sediment | PAHs accumulate in soil near combustion sources and in aquatic sediments. cdc.gov |
| Biota (Fish) | This compound is detected as a metabolite in fish bile, indicating exposure to chrysene in the aquatic environment. nih.govresearchgate.net |
Human and Animal Exposure Routes (e.g., ingestion, inhalation, dermal contact)
Exposure to this compound itself is indirect; it occurs following the absorption and metabolism of its parent compound, chrysene. Humans and animals are typically exposed to complex mixtures of PAHs rather than a single compound. cdc.gov The primary routes of exposure to chrysene and other PAHs are ingestion, inhalation, and dermal contact. ontosight.aicdc.gov
Ingestion: For the non-smoking general population, dietary intake is a major route of PAH exposure. canada.cacdc.gov PAHs can form on foods, particularly meats, during cooking methods like grilling, smoking, or charbroiling. nih.govcanada.ca Contaminated water can also be a source of exposure. ontosight.ai For aquatic animals, ingestion of contaminated food, water, and sediment is a primary exposure pathway. nih.gov
Inhalation: Inhalation of PAHs is a significant exposure route, arising from both indoor and outdoor air pollution. ontosight.aicdc.gov Key sources include tobacco smoke, vehicle exhaust, smoke from wood-burning stoves, and industrial emissions. cdc.govcanada.ca Occupational exposure via inhalation is a concern for workers in industries such as coke manufacturing, aluminum smelting, and those involving coal tar products. cdc.govnih.govcdc.gov
Dermal Contact: Direct skin contact with PAH-containing materials is a notable route of exposure, particularly in occupational settings. mdpi.com Workers handling coal tar pitch, creosote, or refined coal tar sealants can absorb PAHs through the skin. nih.govcdc.gov The general population may be exposed through contact with contaminated soil or consumer products containing PAHs. ontosight.ai
Table 3: Human and Animal Exposure Routes for PAHs
| Exposure Route | Sources of Exposure | Relevant Populations |
|---|---|---|
| Ingestion | Contaminated food (e.g., grilled/smoked meats), contaminated water. nih.govcanada.ca | General population, aquatic animals. nih.govcdc.gov |
| Inhalation | Polluted ambient and indoor air, tobacco smoke, vehicle exhaust, industrial emissions. cdc.govcanada.cacdc.gov | General population, smokers, occupationally exposed workers. cdc.govcdc.gov |
| Dermal Contact | Handling of coal tar, creosote, asphalt; contact with contaminated soil. ontosight.ainih.govcdc.gov | Occupationally exposed workers, general population. ontosight.aicdc.gov |
Biomonitoring and Analytical Methodologies for 1 Hydroxychrysene
1-Hydroxychrysene as a Biomarker of PAH Exposure
Human exposure to complex mixtures of PAHs from sources such as occupational settings, environmental pollution, and diet is a significant public health concern. canada.ca Chrysene (B1668918) is a component of these mixtures and is metabolized in the body to various hydroxylated forms, including this compound, 2-hydroxychrysene (B107985), 3-hydroxychrysene (B41563), 4-hydroxychrysene (B107990), and 6-hydroxychrysene (B107994). canada.cacanada.canih.gov These metabolites are then excreted in urine, primarily as water-soluble glucuronide and sulfate (B86663) conjugates. taylorandfrancis.comsafeworkaustralia.gov.aucanada.ca
The quantification of these urinary metabolites, particularly this compound, is a well-established method for assessing recent exposure to the parent compound, chrysene. hhearprogram.orgca.govca.gov While 1-hydroxypyrene (B14473) is the most commonly used general biomarker for total PAH exposure due to the prevalence of its parent compound, pyrene, the analysis of specific metabolites like this compound provides more detailed information about exposure to individual, and often more toxicologically relevant, PAHs. nih.govmdpi.com For instance, in a study of coke oven workers, urinary chrysene was detected in all samples, indicating exposure, though its hydroxylated metabolites were sometimes below the quantification limit in certain analytical setups. nih.gov The detection of specific metabolites such as this compound is crucial for a comprehensive risk assessment, as different PAHs have varying levels of carcinogenicity. canada.cacdc.gov
Sample Preparation Techniques for Biological Matrices
The accurate quantification of this compound in biological matrices, most commonly urine, requires a multi-step sample preparation procedure to isolate the analyte from interfering substances and convert it into a form suitable for analysis. researchgate.netnih.gov
After entering the body, PAHs like chrysene are metabolized into hydroxylated forms, which are then conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion. taylorandfrancis.comcanada.ca These conjugated forms are not directly analyzable by many standard chromatographic techniques. Therefore, a critical first step in sample preparation is the enzymatic hydrolysis of these conjugates to release the free, unconjugated this compound. taylorandfrancis.comsafeworkaustralia.gov.au
This is typically achieved by treating the urine sample with a mixture of enzymes, most commonly β-glucuronidase and arylsulfatase, often sourced from Helix pomatia. taylorandfrancis.comsigmaaldrich.com The β-glucuronidase enzyme specifically cleaves the glucuronide conjugates, while arylsulfatase cleaves the sulfate esters. sigmaaldrich.com This enzymatic digestion ensures that the total amount of the metabolite (both conjugated and free forms) is measured, providing a more complete assessment of the internal dose. safeworkaustralia.gov.aunih.gov The hydrolysis is typically performed in a buffered solution at an optimal pH and temperature to ensure the efficiency of the enzymes. researchgate.net
Following enzymatic hydrolysis, the free this compound must be extracted from the complex aqueous matrix of the urine. Liquid-liquid extraction (LLE) is a commonly employed technique for this purpose. nih.govmdpi.com LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the urine sample) and an organic solvent. mdpi.com
In this procedure, an organic solvent, such as n-hexane or a mixture of toluene (B28343) and pentane, is added to the hydrolyzed urine sample. nih.govchrom-china.com After vigorous mixing, the nonpolar this compound partitions from the aqueous urine into the organic solvent layer. The two layers are then separated, and the organic layer containing the analyte is collected. mdpi.comchrom-china.com This process not only isolates the analyte but also concentrates it, while leaving many water-soluble interfering compounds behind in the aqueous phase. The collected organic extract is often evaporated and the residue is redissolved in a small volume of a suitable solvent for the subsequent analytical step. chrom-china.com
To improve the sensitivity and selectivity of the analysis, a chemical derivatization step is sometimes performed. nih.govlibretexts.orgddtjournal.com Derivatization is the process of chemically modifying a compound to produce a new compound (a derivative) that has properties better suited for a particular analytical method. libretexts.org For hydroxylated PAHs like this compound, this often involves reacting the hydroxyl group with a derivatizing agent. nih.govresearchgate.net
For example, when using gas chromatography-mass spectrometry (GC-MS), silylating reagents are used to create more volatile and thermally stable derivatives. researchgate.netnih.gov For liquid chromatography coupled with mass spectrometry (LC-MS), derivatization can enhance ionization efficiency. nih.govddtjournal.com Reagents like dansyl chloride can be added, which attach a "chargeable" moiety to the this compound molecule, significantly increasing the signal response in the mass spectrometer. nih.govresearchgate.net This enhancement can lead to much lower detection limits, allowing for the measurement of trace amounts of the biomarker in small sample volumes. nih.gov
Extraction Methods (e.g., Liquid-Liquid Extraction)
Chromatographic and Spectrometric Techniques for Quantification
The final step in the biomonitoring process is the separation and quantification of this compound using advanced analytical instrumentation.
High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) is a powerful and widely used technique for the analysis of hydroxylated PAH metabolites. mdpi.com HPLC separates the components of a mixture based on their differential interactions with a stationary phase (in a column) and a mobile phase (a liquid solvent). This separation is crucial for distinguishing this compound from other similar metabolites that may be present in the sample extract. nih.gov
Following separation by the HPLC column, the analyte passes into the fluorescence detector. Many PAHs and their hydroxylated metabolites, including this compound, are naturally fluorescent. researchgate.netucf.edu This means they can absorb light at a specific wavelength (excitation wavelength) and then emit light at a longer, different wavelength (emission wavelength). The FLD is highly sensitive and selective because it only detects compounds that fluoresce at the pre-set excitation and emission wavelengths, minimizing interference from non-fluorescent compounds in the sample. researchgate.net This high sensitivity allows for the detection of very low concentrations of this compound, making HPLC-FLD a suitable and robust method for biomonitoring studies.
Data Tables
Table 1: Analytical Methodologies for Hydroxylated PAH Metabolites
This table summarizes the typical steps and techniques used in the analysis of urinary PAH metabolites, including this compound.
| Step | Technique | Purpose | Common Reagents/Parameters | Citations |
| Sample Preparation | Enzymatic Hydrolysis | Cleavage of glucuronide and sulfate conjugates to release the free metabolite. | β-glucuronidase, Arylsulfatase; Acetate buffer (pH ~5.0). | taylorandfrancis.comsafeworkaustralia.gov.ausigmaaldrich.comnih.gov |
| Liquid-Liquid Extraction (LLE) | Isolation and concentration of the analyte from the aqueous urine matrix. | n-Hexane, Toluene-pentane mixture. | nih.govmdpi.comchrom-china.com | |
| Derivatization | Chemical modification to enhance volatility (for GC) or ionization (for MS). | Silylating agents (e.g., BSTFA), Dansyl chloride. | researchgate.netnih.govnih.govresearchgate.net | |
| Analysis | High-Performance Liquid Chromatography (HPLC) | Separation of this compound from other compounds in the extract. | C18 column; Acetonitrile/water mobile phase. | mdpi.com |
| Detection | Fluorescence Detection (FLD) | Sensitive and selective quantification based on natural fluorescence. | Analyte-specific excitation and emission wavelengths. | researchgate.netucf.edu |
Table 2: Research Findings on Chrysene Metabolite Detection
This table presents findings from studies that included the analysis of chrysene and its metabolites in biological samples.
| Study Focus | Sample Type | Analytical Method | Key Finding Related to Chrysene Metabolites | Citations |
| Coke Oven Workers | Urine | GC/MS | Unmetabolized chrysene was found in 100% of samples; 6-hydroxychrysene was below the quantification limit. | nih.gov |
| Method Development | Urine | GC/MS | Developed a method to quantify 12 OHPAHs, including 6-hydroxychrysene. In coke oven workers, 6-hydroxychrysene was below the quantification limit. | nih.gov |
| Method Development | Urine | UHPLC-MS/MS | Established a method for simultaneously determining 17 OHPAHs, including five chrysene metabolites: 1-, 2-, 3-, 4-, and 6-hydroxychrysene. | nih.gov |
| Biomonitoring Program | Urine | Not specified | Lists 1-, 2-, 3-, 4-, and 6-hydroxychrysene as target metabolites for biomonitoring chrysene exposure. | canada.caca.govca.gov |
| Fish Biomonitoring | Fish Bile | HPLC-FLD & GC-MS | Detected several chrysene metabolites, including this compound, after exposure. | researchgate.netresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the quantification of this compound and other hydroxylated polycyclic aromatic hydrocarbon (OH-PAH) metabolites in biological matrices. nih.govnih.govthermofisher.com The methodology is prized for its high sensitivity and specificity, making it suitable for detecting the trace amounts of these biomarkers present in samples like urine or bile. nih.govhpst.cz A typical GC-MS workflow for this compound analysis involves several critical steps. Initially, the biological sample, often urine, undergoes enzymatic hydrolysis to release the target analytes from their conjugated forms (glucuronides and sulfates). core.ac.ukchrom-china.com This is followed by an extraction step, such as liquid-liquid extraction, to isolate the OH-PAHs from the complex biological matrix. chrom-china.com
Prior to injection into the gas chromatograph, the extracted analytes are subjected to a derivatization process, commonly silylation. nih.govcore.ac.uk This step converts the polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers, which improves their chromatographic behavior and thermal stability. shimadzu.com The separation of this compound from other isomers and matrix components is then achieved on a capillary column within the gas chromatograph based on the compounds' boiling points and polarities. thermofisher.com
For detection and quantification, the mass spectrometer plays a crucial role. High-resolution mass spectrometry (HRMS) offers excellent analytical specificity, distinguishing analyte peaks from background noise with high confidence. core.ac.ukchrom-china.com The use of isotope dilution, where a known amount of a carbon-13 labeled internal standard (e.g., ¹³C-1-hydroxychrysene) is added to the sample at the beginning of the procedure, is a standard practice to ensure accuracy and account for any analyte loss during sample preparation. core.ac.uk Advanced techniques like triple quadrupole GC-MS (GC-MS/MS) utilize multiple reaction monitoring (MRM), providing exceptional sensitivity and enabling detection at parts-per-trillion levels. hpst.cz Given that isomers such as 1-, 2-, 3-, and 4-hydroxychrysene can have identical mass transitions, effective chromatographic separation is paramount for their individual quantification. hpst.cz
Immunoaffinity Chromatography (IAC) Coupled Methods
Immunoaffinity chromatography (IAC) is a highly selective sample preparation and purification technique that leverages the specific binding between an antibody and its target antigen. nih.gov In the context of this compound analysis, IAC serves as a powerful clean-up step to isolate the analyte from complex biological samples prior to instrumental analysis. nih.govosti.gov This method utilizes columns packed with a solid support to which monoclonal or polyclonal antibodies specific to PAH metabolites are covalently bonded. nih.govnih.gov
When a sample extract is passed through the IAC column, the antibodies capture this compound and structurally similar OH-PAHs, while unrelated matrix components are washed away. dpxtechnologies.com The captured analytes are then released from the antibodies using an elution buffer, which typically works by changing the pH to disrupt the antibody-antigen interaction. nih.gov
The primary advantage of coupling IAC with analytical methods is the significant reduction of matrix interferences. nih.gov This results in much cleaner chromatograms and enhances the specificity and sensitivity of the subsequent quantification, for instance by High-Performance Liquid Chromatography (HPLC) or GC-MS. nih.gov Studies comparing analytical methods for other OH-PAHs have demonstrated that IAC purification yields clear chromatograms with no significant interfering peaks, in stark contrast to methods without this clean-up step. nih.gov While IAC is often paired with HPLC and fluorescence detection, the purified eluate is also perfectly suitable for derivatization and subsequent analysis by GC-MS, combining the superior cleanup of IAC with the high sensitivity and structural confirmation capabilities of mass spectrometry.
Method Validation Parameters
The limits of detection (LOD) and quantification (LOQ) are critical parameters that define the sensitivity of an analytical method for this compound. The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. d-nb.info These values are highly dependent on the specific analytical technique employed, the sample matrix, and the instrumentation used.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Hydroxychrysene Isomers Using Various Analytical Methods
| Analyte(s) | Method | Matrix | LOD | LOQ | Citation |
|---|---|---|---|---|---|
| 1-, 6-hydroxychrysene | LC-MS/MS | Urine | 0.01–0.04 ng/mL | Not Reported | hbm4eu.eu |
| 3-, 6-hydroxychrysene | UPLC-MS/MS | Urine | 0.001–0.040 µg/L | Not Reported | jeom.org |
| Chrysene Metabolites | GC-MS | Fish Bile | Comparable to HPLC-F | Not Reported | nih.gov |
| Eight OH-PAHs | HRGC-HRMS | Urine | 0.006–0.042 µg/L | Not Reported | chrom-china.com |
| 19 PAH Metabolites | GC-MS/MS | Urine | Not Reported | As low as 2.5 ppt (B1677978) (0.0025 µg/L) | hpst.cz |
| 12 OH-PAHs | GC/MS | Urine | Not Reported | 0.1–1.4 µg/L | nih.gov |
Recoveries and Precision
Method recovery and precision are essential for assessing the accuracy and reproducibility of this compound quantification. Recovery, expressed as a percentage, measures the efficiency of the entire analytical procedure by comparing the amount of analyte measured in a spiked sample to the known amount added. Precision refers to the closeness of repeated measurements and is typically reported as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov
Studies analyzing this compound have reported a range of recovery values, reflecting differences in methodologies and sample cohorts. In a multi-cohort study using GC-HRMS, mean matrix spike recoveries for this compound were reported as 110% and 107% in two cohorts, but a lower 69% in a third, demonstrating matrix-dependent variability. nih.govplos.org A separate study evaluating GC-MS for various chrysene compounds found recoveries ranging from 48% to 124%. nih.gov Methods developed for a broader range of OH-PAHs, including chrysene isomers, have demonstrated excellent performance, with recoveries often falling within an acceptable range of 70-120% and precision (RSD) below 15% or 20%. nih.govchrom-china.comjeom.org For example, a GC-HRMS method reported recoveries of 81.4%-127.0% with inter-day RSDs below 10.9%. chrom-china.com
Table 2: Recovery and Precision Data for this compound and Other OH-PAHs
| Analyte(s) | Method | Matrix | Recovery (%) | Precision (RSD or CV) | Citation |
|---|---|---|---|---|---|
| This compound | GC-HRMS | Urine | 69% - 110% | Not Reported | nih.govplos.org |
| Chrysene Compounds | GC-MS | Fish Bile | 48% - 124% | Not Reported | nih.gov |
| Eight OH-PAHs | HRGC-HRMS | Urine | 81.4% - 127.0% | <6.9% (intra-day), <10.9% (inter-day) | chrom-china.com |
| 11 OH-PAHs | UPLC-MS/MS | Urine | 71.4% - 109.4% | 2.7% - 11.6% | jeom.org |
| 12 OH-PAHs | GC/MS | Urine | Within 20% of theoretical | <20% | nih.gov |
Specificity and Interferences
Specificity is the ability of an analytical method to differentiate and quantify the target analyte, this compound, in the presence of other components in the sample. nih.gov A lack of specificity can lead to inaccurate results due to interferences from other compounds. In GC-MS analysis, specificity is achieved through the combination of the analyte's unique chromatographic retention time and its mass spectral fragmentation pattern. core.ac.uk The use of high-resolution mass spectrometry (HRMS) provides excellent analytical specificity by accurately measuring the mass-to-charge ratio to several decimal places, effectively filtering out background interferences. core.ac.uk
A significant challenge in the analysis of this compound is potential interference from its structural isomers (e.g., 2-, 3-, 4-, and 6-hydroxychrysene), which can have very similar or identical mass spectra. hpst.cz Therefore, high-quality chromatographic separation is essential to resolve these isomers from one another before they enter the mass spectrometer. hpst.cz Another source of interference can be metabolites of other PAHs. For example, one study noted that while using HPLC-F, metabolites of benzo[a]anthracene interfered significantly with the determination of this compound, underscoring the importance of method selection. researchgate.net
Synthesis and Derivatization Strategies for Academic Research
Photochemical Synthesis Routes of Chrysenols (including 1-Hydroxychrysene)
A prominent method for synthesizing chrysenols, including this compound, involves photochemical reactions. researchgate.nettandfonline.com This approach utilizes a photochemical ring closure of a substituted naphthalene (B1677914) derivative to form the corresponding methoxychrysene, which is then deprotected to yield the final chrysenol product. researchgate.nettandfonline.com
The general synthetic route starts with a Wittig reaction between a naphthaldehyde and a methoxy-substituted benzyltriphosphonium salt to create a [(methoxyphenyl)vinyl]naphthalene. researchgate.net This intermediate then undergoes an oxidative photochemical cyclization, often catalyzed by iodine, to form the methoxychrysene. researchgate.netmdpi.com The final step is the deprotection of the methoxy (B1213986) group to yield the desired hydroxychrysene. researchgate.net
For instance, this compound can be synthesized from 1-[2-(2-methoxyphenyl)-vinyl]-naphthalene, which upon photochemical cyclization yields 1-methoxychrysene (B1355422). researchgate.net Subsequent deprotection of 1-methoxychrysene with a reagent like boron tribromide affords this compound. researchgate.net This photochemical method has been successfully applied to synthesize 1-, 2-, 3-, and 4-chrysenols in high yields. researchgate.nettandfonline.com
Table 1: Examples of Photochemical Synthesis of Chrysenols
| Starting Material | Intermediate | Final Product | Yield |
| 1-[2-(2-methoxyphenyl)-vinyl]-naphthalene | 1-Methoxychrysene | This compound | 59% (for 1-methoxychrysene) |
| 1-[2-(3-methoxyphenyl)-vinyl]-naphthalene | 3-Methoxychrysene | 3-Hydroxychrysene (B41563) | 42% (for 3-methoxychrysene) |
This table is based on data from Jørgensen & Joensen (2008). researchgate.net
Chemical Synthesis Methods for Hydroxychrysene Isomers and Derivatives
Besides photochemical routes, other chemical synthesis methods are employed to create hydroxychrysene isomers and their derivatives. These methods are often necessary to access specific isomers or to introduce functional groups for further derivatization.
One strategy involves the use of directed ortho-metalation (DoM). nih.gov This technique allows for the regioselective functionalization of aromatic compounds. For example, starting from chrysenols, O-carbamates can be prepared and then subjected to DoM, followed by quenching with an electrophile to introduce a substituent at a specific position. nih.gov
Another approach is the Robinson-Mannich base synthesis, which can be used to construct the chrysene (B1668918) skeleton, with subsequent steps to introduce the hydroxyl group. acs.org Furthermore, intermediates like 2-methoxychrysene (B1626182) are utilized in the synthesis of 2-hydroxychrysene (B107985). lookchem.com The synthesis of various chrysene derivatives can also be achieved through palladium-catalyzed cross-coupling reactions. researchgate.net
These chemical methods provide a versatile toolkit for researchers to synthesize a wide array of hydroxychrysene isomers and derivatives for detailed structure-activity relationship studies and other research purposes. rroij.comnih.gov
Synthesis of Deuterated this compound for Metabolic Tracing
Deuterium-labeled compounds are invaluable tools in metabolic studies as they can be used as internal standards for mass spectrometry or to trace the metabolic fate of a molecule. nih.govjuniperpublishers.com The synthesis of deuterated this compound is therefore important for understanding its metabolism.
The synthesis of deuterated analogs often involves introducing deuterium (B1214612) atoms at specific positions in the molecule. nih.gov This can be achieved through various methods, such as using deuterated starting materials or by performing hydrogen-deuterium exchange reactions on the final compound or an intermediate. nih.govresearchgate.net For example, a common method involves catalytic deuteration using deuterium gas (D2) or deuterium oxide (D2O) in the presence of a metal catalyst like palladium. juniperpublishers.com
In the context of polycyclic aromatic hydrocarbon (PAH) metabolites, deuterated analogs like 1-naphthol-d7 and 1-hydroxypyrene-d9 (B16599) are used as surrogate internal standards in analytical methods. hi.nohi.no While a specific synthesis for deuterated this compound is not detailed in the provided results, the general principles of synthesizing deuterated compounds suggest that it would involve similar strategies. juniperpublishers.comnih.govresearchgate.net These strategies are crucial for producing the necessary tools for accurate metabolic tracing and quantification. semanticscholar.orgisotope.comrsc.org
Preparation of Reference Materials and Standards for Analytical Applications
The availability of pure and well-characterized reference materials is fundamental for the accuracy and reliability of analytical measurements. spectroscopyonline.comiaea.org this compound, as a metabolite of chrysene, is needed as a reference standard for various analytical applications, including environmental monitoring and metabolism studies. researchgate.nettandfonline.com
The preparation of certified reference materials (CRMs) is a meticulous process that involves synthesis, purification, and rigorous characterization. wikipedia.orgresearchgate.net For chrysenols, photochemical synthesis has been highlighted as a method to produce these compounds in a pure form suitable for use as standards. researchgate.nettandfonline.com
The process of creating a reference standard typically includes:
Synthesis and Purification: Obtaining the compound with high purity. researchgate.netwikipedia.org
Homogeneity and Stability Testing: Ensuring the material is uniform and stable over time. wikipedia.org
Characterization and Value Assignment: Determining the certified concentration value and its uncertainty. wikipedia.orgscribd.com
Organizations like the National Institute of Standards and Technology (NIST) develop Standard Reference Materials (SRMs) for various analytes, although a specific SRM for this compound is not mentioned in the search results. nist.gov The general guidelines for preparing in-house reference materials or quality control materials (QCMs) can be applied when a certified standard is not available. spectroscopyonline.comeuropean-accreditation.orgdemarcheiso17025.com
Advanced Research Perspectives and Future Directions
Computational and Molecular Docking Studies
Computational methods, particularly molecular docking, are increasingly being utilized to predict the interaction of xenobiotics with biological receptors, offering insights into potential mechanisms of toxicity. In the context of hydroxychrysenes, these in silico approaches are valuable for identifying potential protein targets and predicting binding affinities, which can help prioritize laboratory studies.
A notable area of investigation is the interaction of hydroxylated PAHs with kinase enzymes, which are crucial regulators of cellular signaling pathways. For instance, molecular docking studies have been performed on 2-hydroxychrysene (B107985) to evaluate its potential as an inhibitor of the Janus kinase 2 (JAK2) receptor, a protein implicated in some cancers. centamaku.ac.id In one such study, 2-hydroxychrysene demonstrated a binding free energy (ΔGbinding) of -7.77 kcal/mol with the JAK2 receptor (PDB code: 6VGL), which was lower (indicating a stronger interaction) than the known JAK2 inhibitor ruxolitinib (B1666119) (-7.36 kcal/mol). centamaku.ac.id This suggests that 2-hydroxychrysene has the potential to act as a JAK2 inhibitor. centamaku.ac.id While this study focused on the 2-isomer, it highlights a promising avenue for future computational research on 1-hydroxychrysene to explore its potential to inhibit JAK2 and other critical signaling proteins. centamaku.ac.idtargetedonc.com Future molecular docking and quantum mechanical modeling studies on this compound could elucidate its binding modes and affinities with various receptors, providing a basis for understanding its specific toxicological properties. nih.govmdpi.comthesciencein.orgfums.ac.ir
Table 1: Comparative Molecular Docking Results for JAK2 Inhibition
| Compound | Receptor | Binding Free Energy (ΔGbind) |
|---|---|---|
| 2-Hydroxychrysene | JAK2 (6VGL) | -7.77 kcal/mol |
| Ruxolitinib (Control) | JAK2 (6VGL) | -7.36 kcal/mol |
Data sourced from a 2024 study on the molecular docking of 2-hydroxychrysene as a JAK2 receptor inhibitor. centamaku.ac.id
Development of Adverse Outcome Pathways (AOPs) for Oxy-PAHs
An Adverse Outcome Pathway (AOP) is a conceptual framework that organizes existing knowledge concerning the linkage between a molecular initiating event and an adverse outcome at a biological level of organization relevant to risk assessment. escholarship.orgescholarship.org For oxy-PAHs like this compound, the development of AOPs is still in its early stages but is a critical future direction. escholarship.orgresearchgate.net
Research on hydroxylated chrysene (B1668918) isomers has begun to lay the groundwork for AOP development. For example, studies in fish embryos have identified that 2-hydroxychrysene can induce anemia and mortality. escholarship.orgresearchgate.netresearchgate.net This toxicity is linked to the activation of the aryl hydrocarbon receptor (AhR), which in turn upregulates cytochrome P450 (CYP) enzymes. escholarship.orgresearchgate.net This process can lead to the formation of reactive metabolites, such as catechols, that generate reactive oxygen species (ROS), causing oxidative stress and disrupting processes like hematopoiesis in caudal tissues. escholarship.orgresearchgate.net Further research is needed to delineate the specific key events and construct comprehensive AOPs for oxy-PAHs. escholarship.orgresearchgate.net Understanding these pathways is essential for predicting the adverse effects of these compounds. researchgate.net
Investigation of Interactive Toxicological Effects
In the environment, organisms are rarely exposed to single chemicals. Therefore, a key area of future research is the investigation of the interactive toxicological effects of this compound, including co-exposure with other PAHs and the influence of environmental factors like ultraviolet (UV) light. researchgate.netnih.govepa.govcdc.gov
PAHs are known to have their toxicity enhanced by UV light, a phenomenon known as photo-induced toxicity. researchgate.netacs.org This is particularly relevant for aquatic organisms. researchgate.net Studies have shown that co-exposure to PAHs and UV light can increase the toxicity of oil sheens. researchgate.net Weathered oil, which often contains a higher proportion of oxy-PAHs and other degradation products, has been linked to sublethal effects such as cardiac, ocular, and circulatory defects in fish. researchgate.net Future studies should focus on the interactive effects of this compound with other PAHs in the presence of UV light to better understand its environmental risk. researchgate.net The complexity of these interactions in chemical mixtures makes it difficult to ascertain the toxicity of individual components. nih.gov
Identification of Novel Biological Targets and Signaling Pathways for Hydroxychrysene Toxicity
Current research points to the aryl hydrocarbon receptor (AhR) as a key biological target for some hydroxychrysene isomers, initiating a cascade of toxic effects. escholarship.orgresearchgate.net However, the full spectrum of biological targets and signaling pathways affected by this compound remains to be elucidated and represents a significant area for future investigation. airies.or.jpmdpi.comfrontiersin.organygenes.com
The activation of AhR by compounds like 2-hydroxychrysene can lead to the upregulation of CYP enzymes, which is a critical step in its metabolic activation and subsequent toxicity. escholarship.orgresearchgate.net This pathway can result in the production of reactive oxygen species and oxidative stress. escholarship.org Beyond the AhR pathway, other signaling pathways may be involved. For instance, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathways are known to be involved in cellular responses to stress and are frequently deregulated in cancer. mdpi.com Future research should explore whether this compound can modulate these and other critical signaling pathways, such as the p53 and Nrf2 pathways, which are involved in DNA damage response and antioxidant defense, respectively. anygenes.comacs.org Identifying these novel targets will provide a more complete picture of the mechanisms underlying hydroxychrysene toxicity. acs.org
Refinement of Biomonitoring Strategies for Low-Level Exposure
Human biomonitoring is a valuable tool for assessing internal exposure to environmental chemicals by measuring the parent compounds or their metabolites in biological samples like urine or blood. nih.govnih.govmdpi.com For PAHs, 1-hydroxypyrene (B14473) is a commonly used biomarker of exposure. researchgate.netnih.govmdpi.com However, the development of robust biomonitoring strategies for specific oxy-PAHs like this compound faces challenges.
Studies have reported low detection rates for hydroxychrysenes in urine, which may be due to their preferential elimination through feces, particularly for higher molecular weight PAHs. mdpi.com This highlights the need to refine biomonitoring strategies to accurately assess low-level exposure to these compounds. chrom-china.com Future strategies could involve the analysis of alternative matrices, such as feces, and the development of more sensitive analytical methods with lower limits of detection. nih.govresearchgate.net The China National Human Biomonitoring Program, for example, includes 3-hydroxychrysene (B41563) and 6-hydroxychrysene (B107994) in its panel of monitored PAH metabolites in urine, indicating a move towards more comprehensive exposure assessment. nih.gov Improving these strategies is crucial for understanding the extent of human exposure and for informing public health policies. chrom-china.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Hydroxychrysene |
| 3-Hydroxychrysene |
| 6-Hydroxychrysene |
| Ruxolitinib |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
